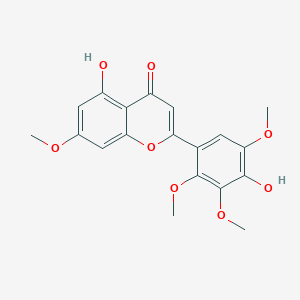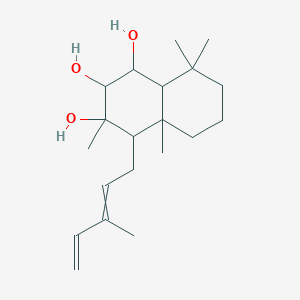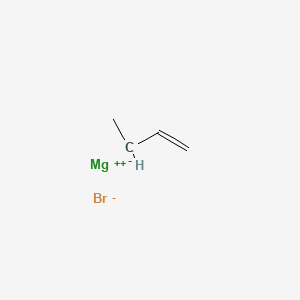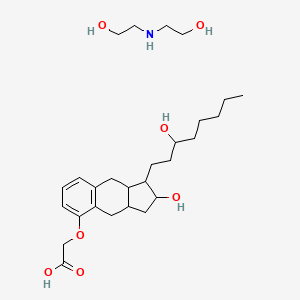
Treprostinil diethanolamine; UT-15C; treprostinil diethanolamine salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Treprostinil diolamine is a stable tricyclic analogue of prostacyclin 3, which promotes the vasodilation of pulmonary and systemic arterial vascular beds and inhibits platelet aggregation . It is primarily used to reduce symptoms in patients with pulmonary arterial hypertension and pulmonary hypertension associated with interstitial lung disease . Treprostinil diolamine is available in various forms, including subcutaneous, intravenous, inhaled, and oral .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of treprostinil involves several key steps, including a Claisen rearrangement reaction . This reaction is performed in a plug flow reactor, which improves yields and selectivity compared to previous methods . The synthesis also involves the use of various reagents and conditions to achieve the desired chemical structure.
Industrial Production Methods: Industrial production of treprostinil diolamine typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is designed to be scalable and efficient, allowing for the production of significant quantities of the compound for medical use.
Analyse Des Réactions Chimiques
Types of Reactions: Treprostinil diolamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions: Common reagents used in the synthesis and modification of treprostinil diolamine include oxidizing agents, reducing agents, and various catalysts . The reaction conditions are carefully controlled to ensure the desired chemical transformations occur efficiently.
Major Products Formed: The major products formed from the chemical reactions of treprostinil diolamine include various analogues and derivatives that retain the core structure of the compound while exhibiting enhanced pharmacological properties .
Applications De Recherche Scientifique
Treprostinil diolamine has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry . In chemistry, it is used as a model compound for studying prostacyclin analogues and their chemical properties. In biology, it is used to investigate the mechanisms of vasodilation and platelet aggregation inhibition. In medicine, treprostinil diolamine is used to treat pulmonary arterial hypertension and other related conditions . In industry, it is used in the development of new pharmaceuticals and therapeutic agents.
Mécanisme D'action
The primary mechanism of action of treprostinil diolamine involves the reduction of pulmonary artery pressure through direct vasodilation of the pulmonary and systemic arterial vascular beds . This improves systemic oxygen transport and increases cardiac output with minimal alteration of the heart rate . Treprostinil diolamine also inhibits platelet aggregation, further contributing to its therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds: Similar compounds to treprostinil diolamine include epoprostenol, iloprost, and beraprost . These compounds are also prostacyclin analogues used to treat pulmonary arterial hypertension and related conditions.
Uniqueness: Treprostinil diolamine is unique due to its stability and versatility in administration routes . Unlike epoprostenol, which has a short half-life and requires continuous infusion, treprostinil diolamine can be administered subcutaneously, intravenously, inhaled, or orally . This provides patients with more treatment options and improves their quality of life.
Propriétés
IUPAC Name |
2-(2-hydroxyethylamino)ethanol;2-[[2-hydroxy-1-(3-hydroxyoctyl)-2,3,3a,4,9,9a-hexahydro-1H-cyclopenta[g]naphthalen-5-yl]oxy]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34O5.C4H11NO2/c1-2-3-4-7-17(24)9-10-18-19-11-15-6-5-8-22(28-14-23(26)27)20(15)12-16(19)13-21(18)25;6-3-1-5-2-4-7/h5-6,8,16-19,21,24-25H,2-4,7,9-14H2,1H3,(H,26,27);5-7H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHWRWEUCEXUUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(CCC1C(CC2C1CC3=C(C2)C(=CC=C3)OCC(=O)O)O)O.C(CO)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H45NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-((4-(6-((4-Cyano-2-fluorobenzyl)oxy)pyridin-2-yl)piperidin-1-yl)methyl)-1-(oxetan-2-ylmethyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15286338.png)
![1-(4-Fluorobenzoyl)-3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-YL]piperidine](/img/structure/B15286340.png)
![methanesulfonic acid;9-(methylsulfanylmethyl)-7-propyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinoline](/img/structure/B15286348.png)
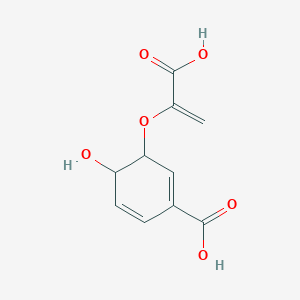
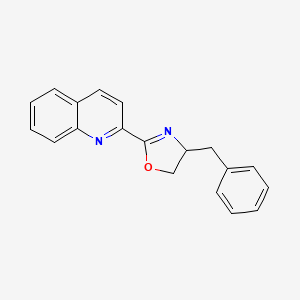
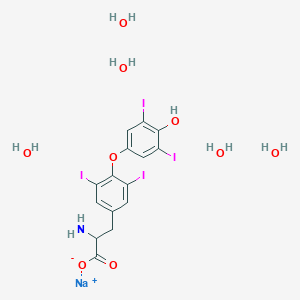
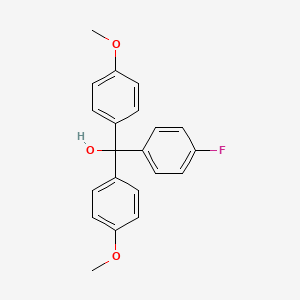
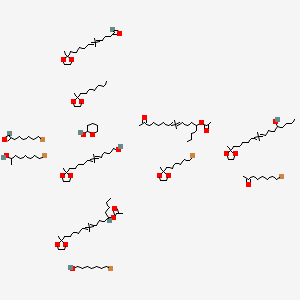

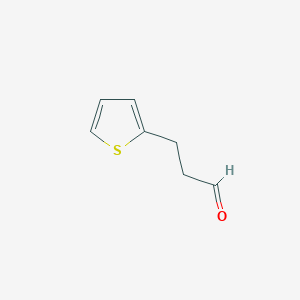
![2-[2,6-Bis[(2-methylpropan-2-yl)oxycarbonylamino]hexanoylamino]acetic acid](/img/structure/B15286414.png)
